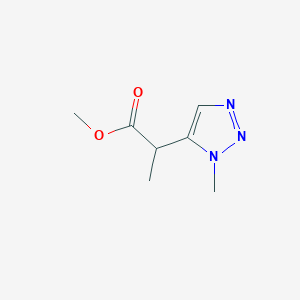

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Description

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a heterocyclic ester featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a propanoate ester at the 2-position. The methyl ester group enhances lipophilicity, making the compound suitable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-(3-methyltriazol-4-yl)propanoate |

InChI |

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-9-10(6)2/h4-5H,1-3H3 |

InChI Key |

KGWTYJCIHPKYGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=NN1C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can be synthesized through a multi-step process. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the ester group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in bioconjugation techniques to label biomolecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Differences and Implications

Key Structural Features :

Heterocyclic Core: Target Compound: 1,2,3-Triazole (three N atoms, aromatic). Analog 10 (): Tetrazole (four N atoms, more acidic due to higher electronegativity) and imidazole (two N atoms, non-aromatic in this context). Analog 30 (): Tetrazole with a biphenyl group and a trimethylsilyl ethoxymethyl (SEM) protecting group. Analog 6d (): Pyrazole (two adjacent N atoms) and tetrazole-thioether linkage.

Substituent Effects: The methyl ester in the target compound contrasts with the trifluoroacetate counterion in analogs 10 and 30, which may enhance solubility in polar solvents. Analog 6d features a thioether (-S-) linkage and a cyano (-CN) group, increasing molecular rigidity and reactivity compared to the ester group in the target compound.

Physicochemical Properties :

Functional Implications :

- Acidity : Tetrazoles (analogs 10 and 30) are more acidic (pKa ~4.9) than triazoles (pKa ~10), affecting solubility and bioavailability .

- Stability : The SEM group in analog 30 improves stability during synthetic steps but complicates deprotection .

- Reactivity : The thioether in analog 6d may participate in redox reactions, unlike the ester group in the target compound .

Biological Activity

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of 1,2,3-triazole derivatives as starting materials. The general synthetic route includes:

- Formation of Triazole : The initial step often involves the cycloaddition reaction of azides with alkynes under "click" chemistry conditions to form the triazole ring.

- Esterification : The resulting triazole is then reacted with propanoic acid or its derivatives to form the methyl ester.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with essential bacterial enzymes or cellular processes.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7), indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with triazole-containing compounds:

Molecular Mechanisms

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly G2/M.

- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.